1-Oxo-isochroman-3-carboxylic acid
Overview
Description
“1-Oxo-isochroman-3-carboxylic acid” is a chemical compound with the molecular formula C10H8O4 and a molecular weight of 192.17 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Oxo-isochroman-3-carboxylic acid” are not well-documented. The compound has a density of 1.4±0.1 g/cm3, a boiling point of 471.5±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .Scientific Research Applications
Configuration and Conformational Studies
- 1-Oxo-isochroman-3-carboxylic acid derivatives have been studied for their configuration and conformational properties. An example includes the study of 1-oxo-3-thiophen-2-yl-isochroman-4-carboxylic acid methyl ester, confirming its trans-configuration and a specific conformation with diaxial H-3 and H-4 atoms in the solid state. This research highlights the conformational versatility of such compounds in different solvents, as determined by NMR experiments (Bogdanov et al., 2004).
Synthesis and Biological Activities
- Research on 1-oxo-3-substitute-isothiochroman-4-carboxylic acid compounds has demonstrated their potential in inhibiting FAS (fatty acid synthase) in vitro. Certain compounds in this series have shown effective FAS inhibition activities, suggesting their therapeutic potential (Wang et al., 2009).
Biotechnological Production
- Biotechnologically produced oxo-carboxylic acids, including certain 1-oxo-isochroman derivatives, are of interest in organic synthesis. They offer a "green" alternative for introducing oxo- and hydroxy-carboxylic acids into organic compounds. This approach emphasizes the use of renewable raw materials and aims at minimizing technological efforts in acid production (Aurich et al., 2012).
Catalytic Synthesis
- The synthesis of 1-aryl isochroman-3-ones, potentially including 1-oxo-isochroman-3-carboxylic acid derivatives, has been achieved via a novel route involving trifluoroacetic anhydride-mediated intermolecular annulation. This research opens up new possibilities for the efficient and environmentally friendly synthesis of isochroman derivatives (Chang et al., 2019).
properties
IUPAC Name |
1-oxo-3,4-dihydroisochromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)8-5-6-3-1-2-4-7(6)10(13)14-8/h1-4,8H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDCSPFANXXWQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295316 | |
Record name | 1-Oxo-isochroman-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-isochroman-3-carboxylic acid | |
CAS RN |
5762-27-6 | |
Record name | 5762-27-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Oxo-isochroman-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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